CL2A-SN-38

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

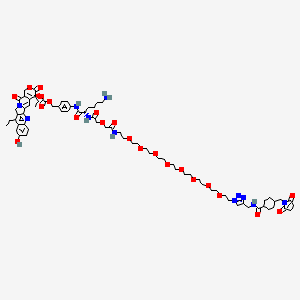

CL2A-SN-38 (sel d'acide dichloroacétique) est un conjugué anticorps-médicament à base de lieur clivable contenant l'inhibiteur de la topoisomérase I SN-38 et un lieur maléimidocaproyle . Ce composé est conçu pour cibler les sites tumoraux en se liant à des anticorps humanisés sélectifs des tumeurs, tels que l'anti-Trop-2 (hRS7), ce qui en fait un agent puissant dans le traitement du cancer .

Applications De Recherche Scientifique

CL2A-SN-38 has significant applications in scientific research, particularly in cancer treatment. It has been shown to be cytotoxic to various cancer cell lines, including Calu-3, COLO 205, Capan-1, PC3, SK-MES-1, and BxPC-3 . Additionally, it has been used in mouse xenograft models to reduce tumor growth in pancreatic and lung cancers . The compound’s ability to target tumor cells specifically makes it a valuable tool in cancer research and therapy .

Mécanisme D'action

Target of Action

The primary target of CL2A-SN-38 is DNA Topoisomerase I . This enzyme plays a crucial role in DNA replication by relieving the torsional strain that builds up ahead of the replication fork as the DNA unwinds. By inhibiting this enzyme, this compound prevents DNA replication and thus inhibits cell division .

Mode of Action

This compound interacts with its target, DNA Topoisomerase I, by forming a stable complex with the enzyme and DNA, preventing the re-ligation step of the DNA cleavage-ligation sequence. This results in DNA damage, which triggers cell death . The compound is attached to an antibody via a proprietary, hydrolysable CL2A linker, which allows for targeted delivery to cancer cells .

Biochemical Pathways

This compound affects the DNA replication pathway. By inhibiting DNA Topoisomerase I, it prevents the normal unwinding and rewinding of DNA strands that is necessary for replication. This leads to DNA damage and, ultimately, cell death .

Pharmacokinetics

The CL2A linker in this compound is designed to release SN-38 in an acidic environment via a pH-sensitive benzyl carbonate bond to SN-38’s lactone ring . This allows for the targeted release of the drug within the tumor microenvironment. The half-life of SN-38 release in acidic pH is extremely slow (t 1/2 =~120 h), and at the final evaluated time point (120 h), 69% of SN-38 remained conjugated to the antibody .

Action Environment

The action of this compound is influenced by the acidity of the tumor microenvironment. The CL2A linker is designed to release SN-38 in an acidic environment, which is a common characteristic of many solid tumors . This allows for the targeted release of the drug within the tumor, increasing its efficacy and reducing its impact on healthy cells .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

CL2A-SN-38 est synthétisé en conjuguant l'inhibiteur de la topoisomérase I de l'ADN SN-38 avec un lieur CL2A . Le lieur est conçu pour être clivable dans un environnement acide, permettant la libération de SN-38 au sein des cellules tumorales . La synthèse implique plusieurs étapes, notamment la fixation du lieur à SN-38 et la conjugaison ultérieure aux anticorps .

Méthodes de production industrielle

La production industrielle de this compound implique la synthèse à grande échelle du lieur et de SN-38, suivie de leur conjugaison dans des conditions contrôlées. Le processus nécessite un contrôle précis des conditions de réaction pour garantir la stabilité et l'efficacité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

CL2A-SN-38 subit une hydrolyse en milieu acide, conduisant à la libération de SN-38 . Cette réaction est cruciale pour sa fonction de conjugué anticorps-médicament, permettant la libération du médicament actif spécifiquement au niveau du site tumoral .

Réactifs et conditions courants

La synthèse de this compound implique des réactifs tels que le chlorure de maléimidocaproyle pour le lieur et divers solvants comme le méthanol pour la solubilité . La réaction d'hydrolyse se produit en milieu acide, qui se trouve généralement dans le microenvironnement tumoral .

Principaux produits formés

Le principal produit formé par l'hydrolyse de this compound est SN-38, un puissant inhibiteur de la topoisomérase I de l'ADN, qui induit la mort cellulaire dans les cellules cancéreuses .

Applications de la recherche scientifique

This compound a des applications significatives dans la recherche scientifique, notamment dans le traitement du cancer. Il a été démontré qu'il est cytotoxique pour diverses lignées de cellules cancéreuses, notamment Calu-3, COLO 205, Capan-1, PC3, SK-MES-1 et BxPC-3 . De plus, il a été utilisé dans des modèles de xénogreffe de souris pour réduire la croissance tumorale dans les cancers du pancréas et du poumon . La capacité du composé à cibler spécifiquement les cellules tumorales en fait un outil précieux dans la recherche et la thérapie contre le cancer .

Mécanisme d'action

This compound exerce ses effets en ciblant la topoisomérase I de l'ADN, une enzyme cruciale pour la réplication de l'ADN . Le composé se lie à l'enzyme et inhibe sa fonction, conduisant à des dommages à l'ADN et à la mort cellulaire . Le lieur clivable permet la libération de SN-38 dans le microenvironnement tumoral acide, garantissant que le médicament est délivré spécifiquement aux cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Composés similaires

SN-38: Le composant actif de CL2A-SN-38, qui est un puissant inhibiteur de la topoisomérase I de l'ADN.

Irinotécan: Un promédicament qui est converti en SN-38 dans l'organisme et utilisé dans le traitement du cancer.

Topotécan: Un autre inhibiteur de la topoisomérase I utilisé en chimiothérapie anticancéreuse.

Unicité

This compound est unique en raison de son lieur clivable, qui permet une délivrance ciblée de SN-38 aux cellules tumorales . Cette approche ciblée minimise les effets secondaires associés à la chimiothérapie traditionnelle et améliore l'efficacité du traitement .

Propriétés

IUPAC Name |

[4-[[(2S)-6-amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C73H97N11O22/c1-3-55-56-39-54(85)16-17-60(56)79-67-57(55)44-83-62(67)40-59-58(70(83)92)46-104-71(93)73(59,4-2)106-72(94)105-45-50-10-14-52(15-11-50)77-69(91)61(7-5-6-20-74)78-64(87)48-103-47-63(86)75-21-23-95-25-27-97-29-31-99-33-35-101-37-38-102-36-34-100-32-30-98-28-26-96-24-22-82-43-53(80-81-82)41-76-68(90)51-12-8-49(9-13-51)42-84-65(88)18-19-66(84)89/h10-11,14-19,39-40,43,49,51,61,85H,3-9,12-13,20-38,41-42,44-48,74H2,1-2H3,(H,75,86)(H,76,90)(H,77,91)(H,78,87)/t49?,51?,61-,73-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVRBCDBISKHME-URBSQPMJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H97N11O22 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1480.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B2574580.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide](/img/structure/B2574582.png)

![2-[(diphenylmethyl)sulfanyl]-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2574589.png)

![4-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-1-thia-4-azaspiro[5.5]undecane](/img/structure/B2574592.png)

![Methyl 2'-amino-1-benzyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2574596.png)

![(E)-4-(Dimethylamino)-N-(6-oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)but-2-enamide](/img/structure/B2574598.png)

![Methyl 4-[(4-bromophenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2574602.png)

![3-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2574603.png)